3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one
Overview
Description
3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-d]pyrimidine core, and a phenacylsulfanyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: Compounds with a similar thienopyrimidine core but different substituents.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: Compounds with a pyrazolo[3,4-d]pyrimidine scaffold that show comparable chemical and biological properties.
Uniqueness
3-(Furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and phenacylsulfanyl group enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-6-methyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-13-10-16-18(27-13)21-20(22(19(16)24)11-15-8-5-9-25-15)26-12-17(23)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXJDAZPULYTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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